molecular formula C11H8N2S B12886102 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-

Cat. No.: B12886102
M. Wt: 200.26 g/mol
InChI Key: LTBFBIDBKSSDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a thiophene group attached at the 5-position

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- typically involves multi-step organic synthesis techniques One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe thiophene group is then introduced at the 5-position using suitable reagents and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- can be compared with other similar heterocyclic compounds, such as:

These comparisons highlight the unique structural features and potential advantages of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- in various research and industrial applications.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-12-11-8(1)5-10(6-13-11)9-2-4-14-7-9/h1-7H,(H,12,13)

InChI Key

LTBFBIDBKSSDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.